

# Application Notes & Protocols: Utilizing Catharanthine Tartrate as a Standard in Phytochemical Analysis

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## Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B15577702

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These application notes provide a comprehensive guide for the use of **catharanthine tartrate** as a reference standard in the phytochemical analysis of plant materials, particularly *Catharanthus roseus*. Detailed protocols for standard preparation, sample extraction, and HPLC analysis are provided, along with tabulated quantitative data for easy reference and comparison.

## Introduction to Catharanthine Tartrate

Catharanthine is a prominent monoterpenoid indole alkaloid found in the medicinal plant *Catharanthus roseus*. It serves as a crucial biosynthetic precursor to the valuable anticancer dimeric alkaloids, vinblastine and vincristine.[1][2] Due to its significance, accurate quantification of catharanthine in plant extracts and other biological matrices is essential for quality control, metabolic engineering research, and drug discovery programs. **Catharanthine tartrate** is a salt form of catharanthine that is commonly used as an analytical standard due to its stability and defined stoichiometry.

## Physicochemical Properties of Catharanthine Tartrate Standard

A summary of the key properties of **catharanthine tartrate** is presented in Table 1. This information is critical for the correct handling, storage, and preparation of standard solutions.

Property	Value
Formal Name	(2 $\alpha$ ,5 $\beta$ ,6 $\alpha$ )-3,4-didehydro-ibogamine-18 $\beta$ -carboxylic acid, methyl ester, 2R,3R-dihydroxybutanedioate (2:1)
CAS Number	4168-17-6[1]
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub> • ½C <sub>4</sub> H <sub>6</sub> O <sub>6</sub> [1]
Formula Weight	486.5 g/mol [1]
Appearance	Crystalline solid[1]
Purity	≥97%
UV Maximum (λ <sub>max</sub> )	224, 283 nm[1]
Solubility	Soluble in DMSO (~30 mg/mL) and Dimethylformamide (~30 mg/mL).[1][2] Sparingly soluble in aqueous buffers.[1]
Storage	Store as a solid at -20°C.[1]
Stability	≥4 years as a solid at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1][3]

## Experimental Protocols

### Protocol 1: Preparation of Catharanthine Tartrate Standard Solutions

This protocol details the preparation of a stock solution and subsequent working standards for calibration.

Materials:

- **Catharanthine Tartrate** ( $\geq 97\%$  purity)
- Dimethyl sulfoxide (DMSO), HPLC grade
- Methanol, HPLC grade
- Sterile microcentrifuge tubes or amber glass vials
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation (e.g., 1 mg/mL):
  - Accurately weigh approximately 10 mg of **catharanthine tartrate** powder and transfer it to a 10 mL volumetric flask.
  - Dissolve the powder in a small amount of DMSO, ensuring complete dissolution by vortexing or brief sonication.[\[4\]](#)
  - Once dissolved, bring the flask to volume with methanol.
  - This stock solution should be stored in an amber vial at  $-20^{\circ}\text{C}$  for short-term use. For long-term storage, it is advisable to prepare fresh solutions.
- Working Standard Preparation:
  - Prepare a series of working standards by serially diluting the stock solution with the mobile phase or a solvent mixture similar to the mobile phase to be used in the HPLC analysis.
  - A typical calibration curve might include concentrations ranging from  $0.25\text{ }\mu\text{g/mL}$  to  $25\text{ }\mu\text{g/mL}$ .[\[5\]](#)
  - Prepare these solutions fresh daily to ensure accuracy.

## Protocol 2: Extraction of Catharanthine from *Catharanthus roseus* Leaves

This protocol outlines a common acid-base extraction method for isolating catharanthine from dried plant material.

### Materials:

- Dried and powdered leaves of *Catharanthus roseus*
- 0.1 M Hydrochloric acid (HCl)
- Ammonia solution or Sodium hydroxide (NaOH) solution to adjust pH
- Ethyl acetate or other suitable organic solvent
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge

### Procedure:

- Acidic Extraction:
  - Weigh 5 g of powdered leaf material and place it in a flask.
  - Add 50 mL of 0.1 M HCl and sonicate or stir for 1-2 hours at room temperature.<sup>[6][7]</sup> This protonates the alkaloids, increasing their solubility in the aqueous phase.
  - Filter or centrifuge the mixture to separate the acidic extract from the solid plant debris.
- Alkalinization and Liquid-Liquid Extraction:
  - Transfer the acidic aqueous extract to a separatory funnel.

- Slowly add ammonia solution or NaOH to the extract to adjust the pH to approximately 8-9. This deprotonates the alkaloids, making them soluble in organic solvents.
- Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.
- Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
- Drying and Concentration:
  - Pool the organic extracts and dry them over anhydrous sodium sulfate.
  - Filter the dried extract and concentrate it to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Sample Preparation for HPLC:
  - Reconstitute the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).
  - Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

## Protocol 3: HPLC Quantification of Catharanthine

This protocol describes a typical reversed-phase HPLC method for the quantification of catharanthine.

### Instrumentation:

- HPLC system with a UV or Photodiode Array (PDA) detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Data acquisition and processing software

### Chromatographic Conditions:

- Refer to Table 2 for examples of different validated HPLC methods. A common isocratic method is described here.[\[5\]](#)
- Mobile Phase: Acetonitrile and 0.1M phosphate buffer with 0.5% glacial acetic acid (21:79, v/v), adjusted to pH 3.5.[\[5\]](#)
- Flow Rate: 1.2 mL/min[\[5\]](#)
- Column Temperature: Ambient or controlled at 25-30°C
- Detection Wavelength: 254 nm[\[5\]](#)
- Injection Volume: 10-20 µL

#### Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared working standards in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample extracts.
- Identify the catharanthine peak in the sample chromatograms by comparing its retention time with that of the standard.
- Quantify the amount of catharanthine in the sample using the calibration curve generated from the standards. The concentration is typically expressed as mg of catharanthine per gram of dry weight of the plant material.

## Data Presentation

### Table 2: Comparison of HPLC Methods for Catharanthine Analysis

This table summarizes different chromatographic conditions reported for the simultaneous analysis of catharanthine and other related alkaloids.

Parameter	Method 1[5]	Method 2[8]	Method 3
Column	RP-18e Chromolith Performance (100 x 4.6 mm)	Zorbax Eclipse plus C18 (250 x 4.6 mm, 5 µm)	Waters C18-MS-II (250 x 4.6 mm, 5 µm)
Mobile Phase	Isocratic: Acetonitrile:0.1M Phosphate buffer with 0.5% acetic acid (21:79, v/v), pH 3.5	Isocratic: Methanol:Acetonitrile: 25mM Ammonium acetate buffer with 0.1% triethylamine (15:45:40, v/v/v)	Gradient: Methanol:1% Diethylamine solution (pH 7.3 with phosphate)
Flow Rate	1.2 mL/min	1.0 mL/min	Not Specified
Detection	UV at 254 nm	UV at 297 nm	UV at 220 nm
Analytes	Vincristine, Vinblastine, Catharanthine, Vindoline	Vindoline, Vincristine, Catharanthine, Vinblastine	Vindoline, Catharanthine, Anhydrovinblastine

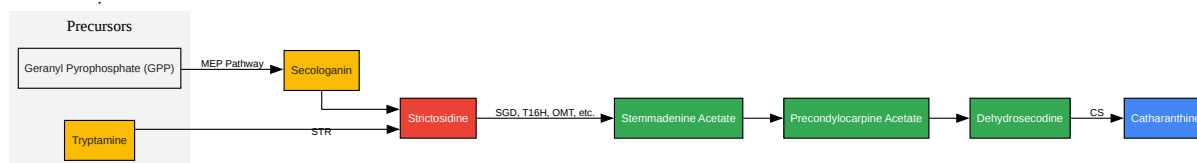
### Table 3: Example of HPLC Method Validation Data for Catharanthine

This table presents typical validation parameters for the quantification of catharanthine using an HPLC-UV method.

Validation Parameter	Result for Catharanthine
Linearity Range	0.25 - 25 µg/mL[5]
Correlation Coefficient (r <sup>2</sup> )	>0.999
Limit of Detection (LOD)	18 µg/mL[5]
Limit of Quantitation (LOQ)	56 µg/mL[5]
Recovery (%)	98%[5]
Precision (RSD %)	1.33%[5]

## Visualizations

### Catharanthine Biosynthesis Pathway

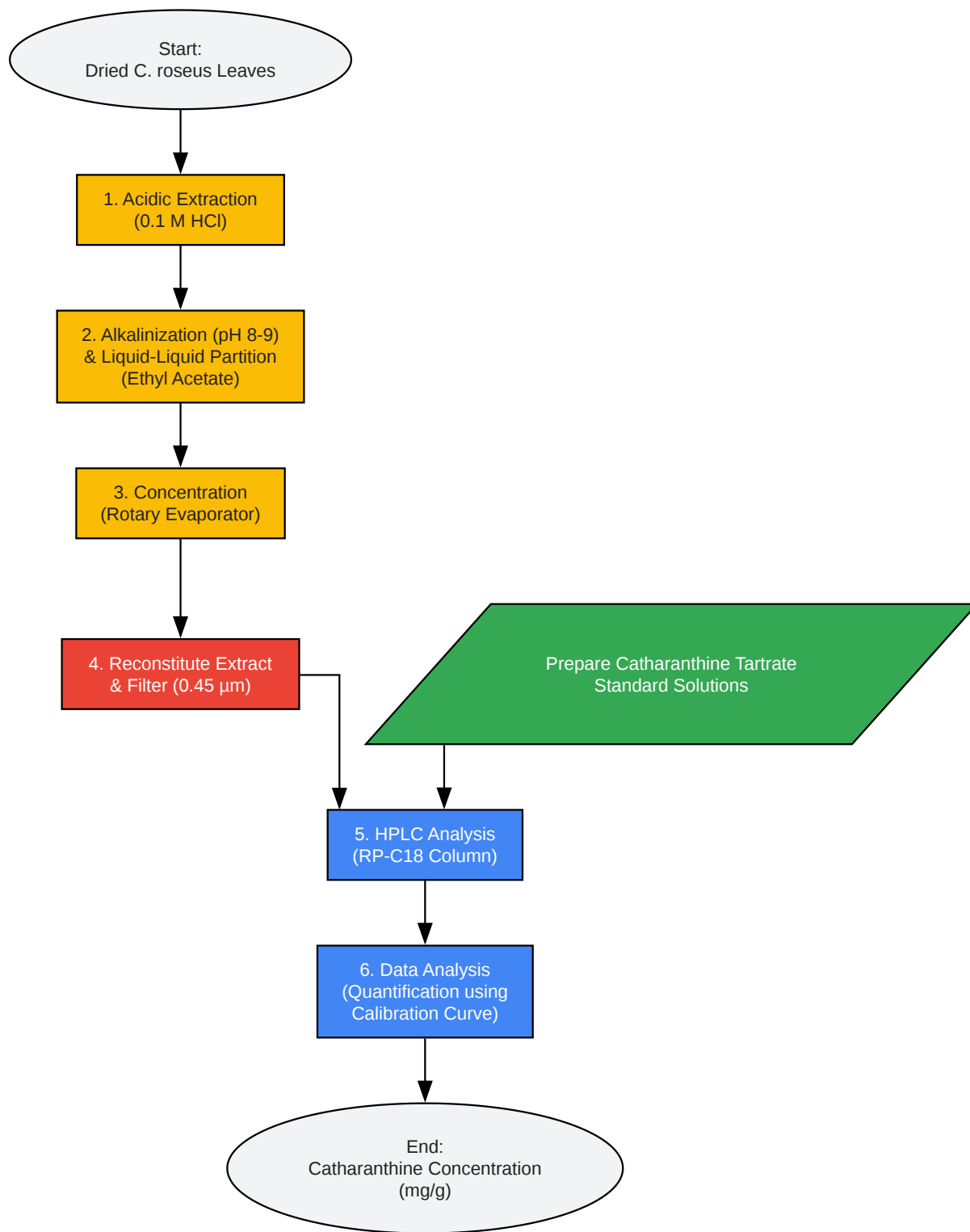


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Caption: Simplified biosynthetic pathway leading to the formation of catharanthine.

## Experimental Workflow for Phytochemical Analysis





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Caption: General experimental workflow from plant material to quantitative analysis.

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